molecular formula C3H7FO2 B3022052 3-fluoropropane-1,2-diol CAS No. 453-16-7

3-fluoropropane-1,2-diol

Cat. No.: B3022052
CAS No.: 453-16-7
M. Wt: 94.08 g/mol
InChI Key: PQDNJBQKAXAXBQ-UHFFFAOYSA-N
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Description

3-fluoropropane-1,2-diol: is an organic compound with the molecular formula C3H7FO2 It is a fluorinated diol, meaning it contains two hydroxyl groups (-OH) and one fluorine atom attached to a propane backbone

Mechanism of Action

Target of Action

Similar compounds such as 1,2-diols are known to interact with various enzymes and receptors in the body .

Mode of Action

It’s known that 1,2-diols, which are structurally similar to 3-fluoropropane-1,2-diol, can undergo periodate cleavage, leading to the formation of aldehydes and ketones . This suggests that this compound might interact with its targets in a similar manner, causing changes in the biochemical pathways .

Biochemical Pathways

It’s known that 1,2-diols can be involved in various biochemical pathways, including the deoxyhexose pathway and the methylglyoxal pathway . These pathways could potentially be affected by this compound, leading to downstream effects on cellular processes .

Pharmacokinetics

Similar compounds such as 1,2-diols are known to be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys . These properties can impact the bioavailability of this compound, influencing its efficacy and potential side effects .

Result of Action

Based on the known actions of similar compounds, it’s possible that this compound could cause changes in cellular metabolism, potentially leading to alterations in cell function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability can be affected by temperature, as suggested by its recommended storage in a refrigerator . Additionally, the compound’s efficacy and action could potentially be influenced by factors such as pH, presence of other compounds, and individual variations in metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-fluoropropane-1,2-diol can be synthesized through several methods. One common approach involves the fluorination of glycidol, a three-carbon molecule with an epoxide ring. The reaction typically requires a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound under controlled conditions to ensure selective fluorination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 3-fluoropropane-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes or ketones.

    Reduction: The compound can be reduced to form fluorinated alcohols or hydrocarbons.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used to replace the fluorine atom.

Major Products:

    Oxidation: Formation of 3-fluoropropanal or 3-fluoropropanone.

    Reduction: Formation of 3-fluoropropanol or propane.

    Substitution: Formation of 3-hydroxypropane-1,2-diol or 3-aminopropane-1,2-diol.

Comparison with Similar Compounds

Uniqueness: 3-fluoropropane-1,2-diol is unique due to its specific fluorination pattern, which imparts unique chemical properties such as increased stability and reactivity compared to non-fluorinated diols

Properties

IUPAC Name

3-fluoropropane-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7FO2/c4-1-3(6)2-5/h3,5-6H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQDNJBQKAXAXBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CF)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10941218
Record name 3-Fluoro-1,2-propanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10941218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

94.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

453-16-7
Record name 3-Fluoro-1,2-propanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=453-16-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-1,2-propanediol
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Record name 3-Fluoro-1,2-propanediol
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Record name 3-Fluoro-1,2-propanediol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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